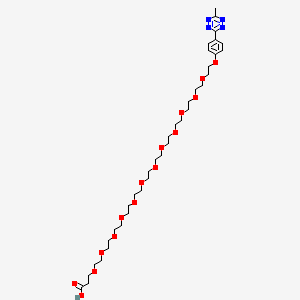
Methyltetrazine-PEG13-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG13-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is particularly valuable in bioorthogonal chemistry, where it serves as a minimal bioorthogonal tag for activity-based protein profiling. This compound is known for its stability and compatibility with live-cell imaging, making it a crucial tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with Boc-protected alanine.
Transformation: The free carboxylic acid is transformed into a bromomethylketone using a two-step protocol involving diazomethane.
Coupling: The bromomethylketone is then coupled with a polyethylene glycol chain to form the PEG13 linker.
Final Step: The methyltetrazine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Boc-protected alanine and subsequent transformation into bromomethylketone.
Automated Coupling: Automated systems are used to couple the bromomethylketone with the polyethylene glycol chain.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG13-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The methyltetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes and alkynes.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reagents: Common reagents include diazomethane for the transformation step and various acids for Boc deprotection.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol chain.
Major Products
Inverse Electron Demand Diels-Alder Products: These reactions yield stable adducts that are useful in bioorthogonal chemistry.
Deprotected Amines: Removal of the Boc group yields free amines that can be further functionalized.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Serves as a bioorthogonal tag for activity-based protein profiling, allowing visualization of enzyme activities in live cells.
Industry: Utilized in the development of advanced materials and bioconjugates.
Mecanismo De Acción
Methyltetrazine-PEG13-Boc exerts its effects through bioorthogonal reactions, specifically inverse electron demand Diels-Alder reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts without interfering with biological processes. This mechanism allows for precise targeting and visualization of specific proteins and enzymes in complex biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG13-acid: Another polyethylene glycol-based linker used in PROTAC synthesis.
Methyltetrazine-PEG13-NHS ester: A similar compound used for conjugation to amines.
Uniqueness
Methyltetrazine-PEG13-Boc is unique due to its stability and compatibility with live-cell imaging. Unlike other similar compounds, it offers a balance of reactivity and bioorthogonality, making it an ideal choice for activity-based protein profiling and other bioorthogonal applications.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGMUDQOZRJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














